2-Methyl-2-thiophen-2-ylpropan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

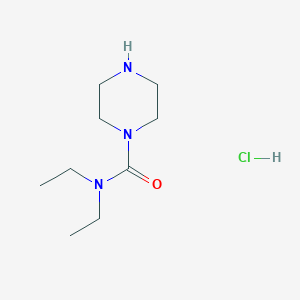

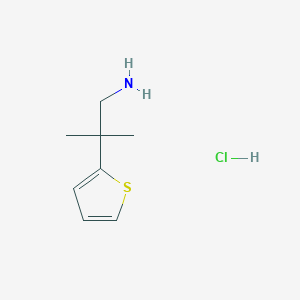

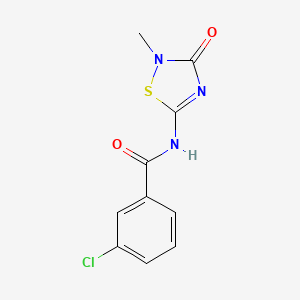

“2-Methyl-2-thiophen-2-ylpropan-1-amine;hydrochloride” is also known as Methiopropamine (MPA). It is an organic compound structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .

Synthesis Analysis

There is a four-step synthesis of methiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis

The molecular structure of “2-Methyl-2-thiophen-2-ylpropan-1-amine;hydrochloride” is CNC©CC1=CC=CS1 . The molecular weight is 155.26 g·mol−1 .Chemical Reactions Analysis

Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one which can be seen as a phenylacetone derivative .Physical And Chemical Properties Analysis

The physical form of “2-Methyl-2-thiophen-2-ylpropan-1-amine;hydrochloride” is liquid . The storage temperature is room temperature .Applications De Recherche Scientifique

Identification and Derivatization

- Novel hydrochloride salts of cathinones, including derivatives similar to "2-Methyl-2-thiophen-2-ylpropan-1-amine hydrochloride," were identified and characterized using spectroscopic studies, highlighting their properties through GC-MS, IR, NMR, and other methods (Nycz et al., 2016).

Pharmacological Characterization

- Research on κ-opioid receptor antagonists, including molecules structurally related to "2-Methyl-2-thiophen-2-ylpropan-1-amine hydrochloride," showed potential for treating depression and addiction disorders (Grimwood et al., 2011).

Chemical Reactions and Synthesis

- Reactions of methyl 2-aryl-2H-azirine-3-carboxylates with nucleophiles, including amines, were studied, which is relevant to the synthesis and reactions involving "2-Methyl-2-thiophen-2-ylpropan-1-amine hydrochloride" (Alves et al., 1999).

- A study focused on generating a structurally diverse library of compounds using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound closely related to the one , as a starting material for various alkylation and ring closure reactions (Roman, 2013).

Antimicrobial Activity

- Synthesis and evaluation of antimicrobial activity were conducted on thiophene derivatives, including molecules structurally similar to "2-Methyl-2-thiophen-2-ylpropan-1-amine hydrochloride," revealing their potential as novel antimicrobial agents (Patel et al., 2017).

Mécanisme D'action

Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor . It displays negligible activity as a serotonin reuptake inhibitor .

Safety and Hazards

Orientations Futures

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

Propriétés

IUPAC Name |

2-methyl-2-thiophen-2-ylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS.ClH/c1-8(2,6-9)7-4-3-5-10-7;/h3-5H,6,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOKFEQWUNWFLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=CS1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-thiophen-2-ylpropan-1-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-N,8-bis(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2802595.png)

![2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2802598.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2802599.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802604.png)

![4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide](/img/structure/B2802605.png)

![(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2802606.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2802613.png)